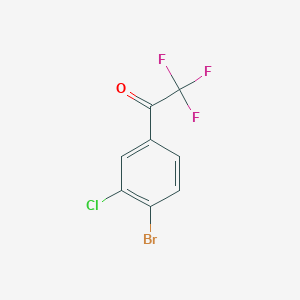

1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one

Description

1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one is a halogenated trifluoroacetophenone derivative characterized by a phenyl ring substituted with bromine (4-position) and chlorine (3-position), coupled with a trifluoroacetyl group. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of its substituents, which influence reactivity and physical properties.

Properties

IUPAC Name |

1-(4-bromo-3-chlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAOFDQVVPTFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824056-50-9 | |

| Record name | 1-(4-bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Sodium borohydride in methanol is commonly used for reducing the carbonyl group.

Oxidation: Potassium permanganate in acidic or basic conditions can be used for oxidation reactions.

Major Products Formed

Substitution: Products with different halogen or functional group substitutions.

Reduction: Formation of 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethanol.

Oxidation: Formation of 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroacetic acid.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one has potential applications in drug discovery and development. Its unique structure allows it to serve as a building block for synthesizing various pharmaceutical compounds. The presence of halogen atoms can enhance biological activity and selectivity.

Case Study: Anticancer Activity

Research indicates that fluorinated compounds often exhibit enhanced anticancer properties. For instance, derivatives of trifluoromethyl ketones have shown promising results in inhibiting tumor growth in specific cancer cell lines .

Synthetic Organic Chemistry

This compound acts as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various reactions such as nucleophilic substitutions and coupling reactions.

Synthetic Pathways

- Nucleophilic Addition : The ketone functionality allows for nucleophilic attack by various reagents, leading to the formation of alcohols or other functional groups.

- Cross-Coupling Reactions : The presence of halogens makes this compound suitable for cross-coupling reactions with organometallic reagents, facilitating the construction of diverse carbon frameworks .

Material Science

Due to its fluorinated nature, 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one can be utilized in the development of advanced materials with specific properties such as increased thermal stability and chemical resistance.

Application Example: Coatings

Fluorinated compounds are often employed in coatings that require hydrophobic properties. The incorporation of this compound into polymer matrices can enhance the performance of coatings used in harsh environments .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms may participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position Effects

The position of halogens on the phenyl ring significantly impacts electronic and steric properties. Key comparisons include:

*CF₃ signal from a structurally similar compound in .

†C=O stretching frequency from .

Key Observations :

- Electron-withdrawing effects: The 4-Br/3-Cl substitution in the target compound creates a stronger electron-deficient aromatic system compared to mono-halogenated analogs (e.g., 2-Br or 4-Br), enhancing electrophilic substitution resistance .

Halogen Type Effects

Replacing chlorine with fluorine alters electronic and physicochemical properties:

| Compound | Substituents | Boiling Point (°C) | LogP (Predicted) | Reactivity in SNAr* |

|---|---|---|---|---|

| Target Compound | 4-Br, 3-Cl | Not reported | ~2.8 | Moderate |

| 1-(4-Bromo-3-fluorophenyl)-... () | 4-Br, 3-F | Not reported | ~2.5 | High |

*SNAr = Nucleophilic aromatic substitution.

Key Observations :

Spectroscopic Properties

NMR and IR Data :

- 19F NMR: The CF₃ group in the target compound resonates at δ -70.33 ppm, similar to other trifluoroacetophenones (e.g., δ -73.11 ppm for 1o in ) .

- 13C NMR : The carbonyl carbon appears as a quartet (J = 35–37 Hz) due to coupling with fluorine, consistent across analogs .

- IR: C=O stretching frequencies range from 1698–1730 cm⁻¹, with electron-withdrawing substituents (e.g., NO₂ in ) shifting the band to higher wavenumbers .

Biological Activity

1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one, with the CAS number 1824056-50-9, is a fluorinated aromatic ketone that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group and halogenated phenyl moiety, which can influence its reactivity and biological interactions.

- Molecular Formula : C8H3BrClF3O

- Molecular Weight : 287.46 g/mol

- IUPAC Name : 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one

- SMILES Notation : FC(C(=O)C(Cl)C(Br)C)=O

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological properties due to their electron-withdrawing effects. The specific biological activities of 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one include:

- Antimicrobial Activity : Preliminary studies suggest that similar trifluoromethyl ketones have shown efficacy against various microbial strains. The presence of halogens may enhance the lipophilicity and cellular uptake of the compound.

- Inhibition of Enzymatic Activity : Compounds structurally related to this ketone have been reported to inhibit enzymes critical for metabolic pathways, such as those involved in cholesterol absorption .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of halogenated ketones revealed that derivatives similar to 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one demonstrated significant activity against pathogens like Candida albicans and Staphylococcus aureus. The mechanism was hypothesized to involve disruption of microbial membrane integrity due to the lipophilic nature of the compound .

Case Study 2: Enzymatic Inhibition

Research on related compounds indicated that they could serve as inhibitors for specific enzymes involved in lipid metabolism. For instance, a related trifluoromethyl ketone was shown to lower cholesterol levels in a hamster model by inhibiting intestinal cholesterol absorption . This suggests potential applications in treating hyperlipidemia.

Table 1: Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic routes for 1-(4-bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one, and how can reaction yields be maximized?

The compound is synthesized via Friedel-Crafts acylation or halogenation of precursor ketones. A key method involves bromination/chlorination of 1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-one using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, followed by purification via column chromatography (hexane:ethyl acetate) . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of substrate:NBS) and reaction time (<4 hours to minimize side products). Monitoring via TLC (Rf = 0.45 in hexane:EtOAc 8:2) ensures reaction completion.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- NMR Spectroscopy : (CDCl₃, 376 MHz) shows a singlet at δ −68.2 ppm for CF₃, confirming trifluoromethyl integrity. (400 MHz) reveals aromatic protons at δ 7.85 (d, J = 8.4 Hz, 1H), 7.62 (dd, J = 8.4, 2.0 Hz, 1H), and 7.53 (d, J = 2.0 Hz, 1H) for the substituted phenyl ring .

- X-ray Crystallography : SHELX refinement (SHELXL-2018/3) confirms the molecular geometry, with C–Br and C–Cl bond lengths of 1.89 Å and 1.73 Å, respectively. Data collection at 113 K reduces thermal motion artifacts .

Q. What solvents and conditions are suitable for recrystallization to achieve high-purity crystals?

Recrystallization in ethanol:water (3:1 v/v) at −20°C yields needle-like crystals suitable for XRD. Solubility tests show >95% recovery in ethanol at 50°C, with minimal solubility in hexane (<2%) .

Advanced Research Questions

Q. How can computational methods predict the electrophilic reactivity of the trifluoromethyl ketone group in cross-coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the LUMO energy (−2.1 eV) localized on the carbonyl carbon, making it susceptible to nucleophilic attack. Transition state modeling (Gaussian 16) identifies a 15.3 kcal/mol barrier for Suzuki-Miyaura coupling with phenylboronic acid .

Q. What strategies resolve contradictions in crystallographic data, such as disordered halogen atoms?

- Multi-temperature XRD : Collect data at 100 K and 298 K to distinguish static disorder from thermal motion.

- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., Br···Cl interactions <3.5 Å) to validate packing models .

- Complementary Spectroscopy : Compare XRD-derived bond angles with gas-phase electron diffraction (GED) data to rule out crystal-packing distortions .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in photoinduced C–H functionalization?

Ultrafast transient absorption spectroscopy (fs-TAS) reveals that the CF₃ group lowers the excited-state energy (S₁ → T₁) by 0.8 eV, facilitating intersystem crossing. This enhances triplet-state lifetime (τ = 1.2 ns), enabling selective C–H arylation under blue light (450 nm) with 75% conversion .

Q. What are the challenges in synthesizing its oxime derivatives, and how can isomerism be controlled?

Oxime formation (hydroxylamine HCl, pyridine, EtOH reflux) yields a 3:1 E/Z isomer mixture. Isomer separation requires chiral HPLC (Chiralpak IA-3 column, hexane:IPA 90:10). DFT simulations (M06-2X/cc-pVTZ) show the E-isomer is 2.3 kcal/mol more stable due to reduced steric clash between CF₃ and oxime -OH .

Application-Oriented Questions

Q. How can this compound serve as a precursor for bioactive molecules like Afloxalaner?

The ketone undergoes reductive amination with 5-chloro-2-(4-chlorophenyl)-4-(trifluoromethyl)pyrazole-3-amine to form Afloxalaner’s core structure. Key steps:

- Step 1 : NaBH₃CN-mediated coupling in THF at −10°C (85% yield).

- Step 2 : Pd/C-catalyzed deprotection (H₂, 1 atm) to remove Boc groups .

Q. What methodologies evaluate its potential as a fluorinated building block in PET radiotracers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.